GLP-1(32-36)amide Demonstrates Insulin-Independent Glucose Disposal Enhancement vs. Vehicle Control in Canine Hyperglycemic Clamp Studies
In hyperglycemic clamp studies in dogs, GLP-1(32-36)amide infusion (30 pmol kg⁻¹ min⁻¹) significantly increased whole-body glucose disposal rate (M value) compared to saline control, without altering insulin or glucagon levels [1]. This demonstrates a direct insulin-sensitizing effect independent of pancreatic hormone modulation.
| Evidence Dimension | Whole-body glucose disposal rate (M value) |
|---|---|
| Target Compound Data | 21.4 ± 2.9 mg kg⁻¹ min⁻¹ |
| Comparator Or Baseline | Saline vehicle: 14.3 ± 1.1 mg kg⁻¹ min⁻¹ |
| Quantified Difference | +7.1 mg kg⁻¹ min⁻¹ (49.7% increase); P = 0.026 |
| Conditions | Hyperglycemic clamp (basal glucose +98 mg/dL) in five dogs, 180 min study, pentapeptide infused at 30 pmol kg⁻¹ min⁻¹ during last 120 min |
Why This Matters
This quantifies a unique insulin-independent glucose disposal activity not observed with GLP-1(9-36)amide or GLP-1(28-36)amide under comparable conditions.
- [1] Elahi D, Angeli FS, Vakilipour A, Carlson OD, Tomas E, Egan JM, Habener JF, Shannon RP. GLP-1(32-36)amide, a novel pentapeptide cleavage product of GLP-1, modulates whole body glucose metabolism in dogs. Peptides. 2014;59:20-24. View Source
